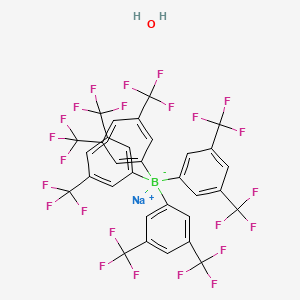

Sodium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate xhydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate is a lipophilic additive of tetraphenylborate. It is used for solvent extraction of cations and solvent polymeric membrane electrodes and optodes. It is also used as an anionic phase-transfer catalyst .

Synthesis Analysis

Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate, also known as NaBArF, is widely used as a catalyst in the cyclopolymerization of functionalized trienes. NaBArF also acts as a precursor to synthesize other tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (TFPB)-based reagents . A safe, convenient preparation of the reagent sodium tetrakis[(3,5-trifluoromethyl)phenyl]borate (NaBArF {sub 24}) has been devised by utilizing a magnesium-bromine exchange reaction in the absence of metallic magnesium .Molecular Structure Analysis

The empirical formula of Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate is C32H12BF24Na. Its molecular weight is 886.20 .Chemical Reactions Analysis

Sodium tetrakis borate can act as a precursor to synthesize other tetrakis borate (TFPB)-based reagents. The TFPB anion can be used to catalyze: In - situ diazo-coupling and N - and C -nitrosations .Physical and Chemical Properties Analysis

Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate is a lipophilic ion which is insoluble in water. It is also strong against acids and oxidants .Scientific Research Applications

Catalytic Activity in Chemical Reactions

Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF) has been identified as a catalyst in several chemical reactions. It exhibits catalytic activity for Friedel-Crafts addition reactions of phenolic and other aromatic nucleophiles to trans-β-nitrostyrene. This is attributed to a chelating effect between the Na+ cation and the nitro group of trans-β-nitrostyrene, facilitating catalytic activation (Mesa, Hibbard, & Franz, 2019). Additionally, it has been used in the [2 + 2] cycloaddition of certain compounds, demonstrating controlled chemoselectivity in the reaction process (Chen, Jadhav, Chen, & Liu, 2021).

Role in Polymerization Processes

NaBArF plays a significant role in polymerization processes. It acts as a Brønsted acid in the polymerization of vinyl ethers and activated styrenes (Chang, Chen, Liu, Peng, Chou, & Liu, 2006). This compound also catalyzes the one-pot, three-component Mannich reaction of ketones with aromatic aldehydes and different anilines in water (Chang, Liao, & Liu, 2006). Its role in facilitating the formation of polymers highlights its utility in advanced materials research.

Applications in Ionic Liquids and Electrochemistry

NaBArF is used in the synthesis and characterization of ionic liquids, particularly in the formation of viologen bis salts. These salts exhibit interesting properties like low glass transition temperatures, polymorphism, and photoluminescence, making them significant in materials science (Bhowmik, Han, Ndedeltchev, Cebe, Kang, & Kumar, 2006). Furthermore, it's involved in creating ionic liquids with wide electrochemical windows, which are crucial for analytical chemistry applications (Nishi, Imakura, & Kakiuchi, 2006).

Enhancing Solubility in Fluorous Solvents

In the quest for solubility in fluorous solvents, NaBArF has been explored. Its derivative, tetrakis{3,5-bis(perfluorohexyl)phenyl}borate, shows substantial affinity for perfluorinated solvents, which is valuable in the field of catalysis (Broeke, Deelman, & Koten, 2001). This application is particularly relevant for developing new catalysts and materials compatible with unique solvent systems.

Mechanism of Action

Target of Action

It is also used in the preparation of polyketones .

Mode of Action

The compound is an anion with four fluorinated aryl groups distributed tetrahedrally about a central boron atom . It is known to interact only weakly with cations, a useful property when studying highly electrophilic cations . In coordination chemistry, it is unlikely to bind directly to the metal centre of a complex .

Biochemical Pathways

The compound is used as a catalyst in the cyclopolymerization of functionalized trienes . It also acts as a precursor to synthesize other Tetrakis(3,5-bis(trifluoromethyl)phenyl)borate-based reagents .

Pharmacokinetics

It is known that salts of this anion are stable as solids and in both aqueous and non-aqueous solutions .

Result of Action

The compound’s action results in the formation of polyketones when used in catalytic systems . It also facilitates the synthesis of other Tetrakis(3,5-bis(trifluoromethyl)phenyl)borate-based reagents .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound is known to be stable in both aqueous and non-aqueous solutions . .

Safety and Hazards

Future Directions

As a lipophilic additive of tetraphenylborate, Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate has potential applications in the field of solvent extraction of cations and solvent polymeric membrane electrodes and optodes. Its use as an anionic phase-transfer catalyst also opens up new avenues for research and industrial applications .

Properties

IUPAC Name |

sodium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H12BF24.Na.H2O/c34-25(35,36)13-1-14(26(37,38)39)6-21(5-13)33(22-7-15(27(40,41)42)2-16(8-22)28(43,44)45,23-9-17(29(46,47)48)3-18(10-23)30(49,50)51)24-11-19(31(52,53)54)4-20(12-24)32(55,56)57;;/h1-12H;;1H2/q-1;+1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWQYENOITDMKQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H14BF24NaO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

904.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![benzyl (3S)-4-[[(3S)-3-benzyl-2-oxopiperidin-3-yl]amino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate](/img/structure/B592013.png)

![5-(Benzo[d][1,3]dioxol-5-yl)picolinic acid](/img/structure/B592018.png)

![6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B592025.png)

![6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B592026.png)

![1H-Cyclopent[c]isoxazole-1-ethanol,-alpha--ethylhexahydro-,[1(S*),3a-alpha-,6a-alpha-]-(9CI)](/img/no-structure.png)